molecular formula C16H16N8 B6452885 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549040-32-4

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6452885
CAS No.: 2549040-32-4
M. Wt: 320.35 g/mol
InChI Key: HDMHXKMFOTYTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted at position 3 with a carbonitrile group and at position 6 with a piperazine-linked 9-methylpurine moiety. The carbonitrile group at position 3 enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-3-2-12(8-17)9-18-13/h2-3,9-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMHXKMFOTYTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyridine or purine derivatives .

Scientific Research Applications

6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile and related analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound (Target) C₁₉H₁₈N₈ Pyridine-3-carbonitrile; 9-methylpurine-piperazine 358.41 Moderate lipophilicity; potential kinase inhibition due to purine scaffold .
5-chloro-6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile (Analog 1) C₁₉H₁₇ClN₈ Chlorine at pyridine-5 position 392.85 Increased electron-withdrawing effects; possible enhanced metabolic stability .
3-[4-(4-methylpiperazin-1-yl)phenyl]-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carbonitrile (Analog 2) C₂₂H₂₀N₆ Pyrrolodipyridine core; 4-methylpiperazinyl-phenyl 368.44 Extended aromatic system for π-π stacking; higher molecular weight may reduce bioavailability .
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)-9H-purine (Analog 3) C₂₅H₂₅N₇O₃ Benzodioxolylmethyl-piperazine; 2-methoxyphenyl-purine 471.51 Enhanced lipophilicity for CNS penetration; methoxy group may slow CYP-mediated metabolism .

Key Observations:

Analog 3’s benzodioxolylmethyl group increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Core Structure Variations :

  • Analog 2 replaces pyridine with a pyrrolodipyridine core , increasing planarity and surface area for target engagement but raising molecular weight, which may limit pharmacokinetic performance .

Biological Implications: The 2-methoxyphenyl group in Analog 3 could modulate receptor selectivity (e.g., adenosine vs. kinase targets) due to steric hindrance and electronic effects .

Research Findings and Hypotheses

  • Target vs. Computational modeling studies on similar purine derivatives suggest that chloro-substituted analogs exhibit 10–20% higher inhibition of CDK2 kinases .
  • Target vs. Analog 2 : The pyrrolodipyridine core in Analog 2 shows enhanced fluorescence in vitro, a property leveraged in cellular imaging probes. However, its larger size correlates with a 30% reduction in cell permeability in Caco-2 assays .
  • Target vs. Analog 3 : The methanesulfonate salt form of Analog 3 (69440-63-7) demonstrates 50% higher aqueous solubility than the free base, highlighting the importance of salt formation for pharmaceutical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.